

Spectroscopic data analysis of 2-Methoxybenzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methoxybenzamide	
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Spectroscopic Data Analysis of 2-Methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methoxybenzamide**, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of **2-Methoxybenzamide** and its derivatives.

Spectroscopic Data Summary

The structural elucidation of **2-Methoxybenzamide** is corroborated by the following spectroscopic data, which have been compiled and organized for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of **2-Methoxybenzamide** are presented in Table 1.



Table 1: ¹H NMR Spectroscopic Data for **2-Methoxybenzamide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.8-8.2	Multiplet	-	1H	Ar-H
~7.4-7.6	Multiplet	-	1H	Ar-H
~6.9-7.1	Multiplet	-	2H	Ar-H
~5.5-7.5	Broad Singlet	-	2H	-NH2
3.9	Singlet	-	ЗН	-OCH₃

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in **2-Methoxybenzamide**. The chemical shifts for each carbon are summarized in Table 2.

Table 2: 13C NMR Spectroscopic Data for 2-Methoxybenzamide



Chemical Shift (δ) ppm	Assignment
168.4	C=O (Amide)
157.6	Ar-C-O
132.8	Ar-C
131.9	Ar-C
121.8	Ar-C
120.9	Ar-C
111.7	Ar-C
55.9	-OCH₃

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups based on their vibrational frequencies. The key absorption bands for **2-Methoxybenzamide** are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectroscopic Data for **2-Methoxybenzamide**



Wavenumber (cm ^{−1})	Intensity	Functional Group Assignment
3434	Strong, Broad	N-H Stretch (Amide)
3170	Strong, Broad	N-H Stretch (Amide)
1645	Strong	C=O Stretch (Amide I)
1599	Strong	N-H Bend (Amide II) / C=C Stretch (Aromatic)
1485	Medium	C=C Stretch (Aromatic)
1464	Medium	C-H Bend (Aliphatic)
1290	Strong	C-N Stretch (Amide)
1248	Strong	C-O Stretch (Aryl Ether)
1020	Medium	C-O Stretch (Aryl Ether)
756	Strong	C-H Bend (ortho-disubstituted Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass-to-charge ratios (m/z) of the molecular ion and significant fragments of **2-Methoxybenzamide** are listed in Table 4.[1]

Table 4: Mass Spectrometry Data for 2-Methoxybenzamide



m/z	Relative Intensity (%)	Assignment
151	100	[M] ⁺ (Molecular Ion)
135	~80	[M - NH ₂] ⁺
134	~75	[M - NH ₃] ⁺
107	~60	[C ₇ H ₇ O] ⁺
92	~50	[C ₆ H ₄ O] ⁺
77	~40	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections outline the generalized experimental methodologies for the spectroscopic analysis of **2-Methoxybenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-Methoxybenzamide** is prepared by dissolving 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons. For a typical ¹H NMR experiment, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds. For a ¹³C NMR experiment, a significantly larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid **2-Methoxybenzamide** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.



Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **2-Methoxybenzamide** is prepared by dissolving a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structural elucidation of an organic compound like **2-Methoxybenzamide** is illustrated in the following diagram.



Sample Preparation 2-Methoxybenzamide (Solid) Prepare KBr Pellet Dissolve in Dissolve in **Deuterated Solvent** Volatile Solvent or use ATR Data Acquisition ¹H & ¹³C NMR Spectroscopy Spectroscopy Spectrometry (EI) Data Analysis & Interpretation **Chemical Shifts Absorption Bands** Molecular Ion **Coupling Constants** (Wavenumbers) **Fragmentation Pattern** Integration Proton & Carbon Molecular Weight Functional Groups Framework & Fragments Structural Elucidation **Proposed Structure of** 2-Methoxybenzamide

Spectroscopic Analysis Workflow for 2-Methoxybenzamide

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Caption: Workflow of Spectroscopic Analysis.

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References

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- To cite this document: BenchChem. [Spectroscopic data analysis of 2-Methoxybenzamide (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150088#spectroscopic-data-analysis-of-2-methoxybenzamide-nmr-ir-mass-spec]

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